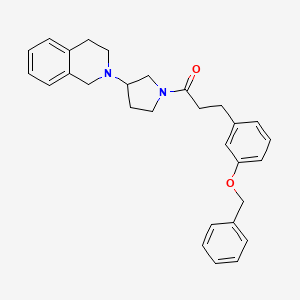
3-(3-(benzyloxy)phenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(benzyloxy)phenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one is a synthetic organic compound notable for its unique structural elements and potential applications in various scientific fields. This compound features a combination of a benzyloxyphenyl group and a dihydroisoquinolinyl-pyrrolidinyl moiety linked through a propanone backbone.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(benzyloxy)phenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one generally involves multi-step organic synthesis. The primary starting materials may include a benzyloxybenzene derivative and a dihydroisoquinoline, which undergoes several intermediate steps including alkylation and cyclization reactions under controlled conditions such as temperature, pressure, and pH.
Industrial Production Methods: In industrial settings, the production of this compound would typically involve optimized reaction conditions for higher yield and purity. Automation and large-scale reactors are employed to maintain consistent reaction parameters. Continuous monitoring and purification techniques like chromatography or recrystallization ensure the final product meets quality standards.
化学反应分析
Types of Reactions:
Oxidation: The compound might undergo oxidation reactions at the benzyloxyphenyl or dihydroisoquinoline moieties, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl group in the propanone backbone, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydride donors like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products: The products from these reactions vary based on the functional groups targeted, but may include alcohols, quinones, and substituted derivatives.
科学研究应用
This compound finds applications across multiple domains:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, potentially valuable in pharmaceutical research.
Biology: Investigated for its interactions with biological macromolecules, possibly serving as a ligand in biochemical assays.
Medicine: Explored for potential therapeutic properties, including as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the development of specialty chemicals and materials, contributing to advancements in polymer science or as a precursor in fine chemical synthesis.
作用机制
The exact mechanism by which 3-(3-(benzyloxy)phenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one exerts its effects depends on its application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways, leading to observable biological effects.
相似化合物的比较
3-(3-methoxyphenyl)-1-(pyrrolidin-1-yl)propan-1-one
1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)-3-phenylpropan-1-one
Comparison: Compared to the similar compounds, 3-(3-(benzyloxy)phenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)propan-1-one features unique structural elements like the combination of benzyloxyphenyl and dihydroisoquinolinyl-pyrrolidinyl moieties. This combination enhances its potential interactions and reactivity, providing distinctive properties that might not be observed in simpler or less substituted analogues.
属性
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-3-(3-phenylmethoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O2/c32-29(14-13-23-9-6-12-28(19-23)33-22-24-7-2-1-3-8-24)31-18-16-27(21-31)30-17-15-25-10-4-5-11-26(25)20-30/h1-12,19,27H,13-18,20-22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUVJPBPZBWUCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CCC4=CC(=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














